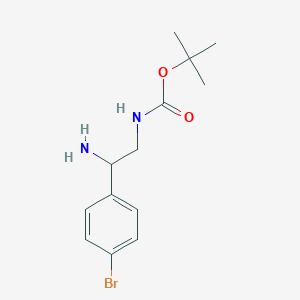

tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate

Beschreibung

tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate (CAS: 939760-50-6) is a carbamate-protected amine derivative featuring a 4-bromophenyl substituent. Its molecular formula is C₁₃H₁₉BrN₂O₂, with a molecular weight of 315.21 g/mol . This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its reactive amino group protected by a tert-butoxycarbonyl (Boc) moiety. The bromine atom at the para position of the phenyl ring enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling further functionalization . Storage recommendations include protection from light and storage at 2–8°C under dry conditions .

Eigenschaften

IUPAC Name |

tert-butyl N-[2-amino-2-(4-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLZSAYFVQJEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585759 | |

| Record name | tert-Butyl [2-amino-2-(4-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939760-50-6 | |

| Record name | 1,1-Dimethylethyl N-[2-amino-2-(4-bromophenyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939760-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-amino-2-(4-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate typically proceeds via:

- Step 1: Protection of the amino group on a 4-bromoaniline or related intermediate using di-tert-butyl dicarbonate (Boc2O) to form tert-butyl (4-bromophenyl)carbamate.

- Step 2: Introduction of the 2-aminoethyl substituent onto the 4-bromophenyl carbamate scaffold, often via nucleophilic substitution or reductive amination.

- Step 3: Purification and isolation of the final Boc-protected aminoethyl compound.

Detailed Preparation Methods

Boc Protection of 4-Bromoaniline

The initial step involves the protection of the amino group of 4-bromoaniline with di-tert-butyl dicarbonate to form tert-butyl (4-bromophenyl)carbamate. Several protocols have been reported:

The reaction generally involves the nucleophilic attack of the aniline nitrogen on the electrophilic Boc2O, forming the carbamate linkage. The use of bases such as sodium hydride (NaH) or triethylamine facilitates deprotonation and drives the reaction forward. Purification is often achieved by silica gel chromatography using hexane/ethyl acetate mixtures.

Introduction of the 2-Aminoethyl Group

The formation of this compound requires the installation of the aminoethyl side chain at the 2-position adjacent to the aromatic ring. This step can be performed via:

- Reductive amination of the corresponding 4-bromophenylacetaldehyde or ketone intermediate with ammonia or amine sources.

- Nucleophilic substitution on a suitable leaving group (e.g., halide) with Boc-protected aminoethyl nucleophiles.

However, specific detailed protocols for this exact substitution are less commonly documented in the public domain, but standard organic synthesis principles apply.

Representative Experimental Procedure (From Literature)

A typical procedure for the Boc protection step is as follows:

- Dissolve 4-bromoaniline (10 g, 58 mmol) in dry toluene (200 mL).

- Add di-tert-butyl dicarbonate (12.6 g, 58 mmol) to the solution.

- Stir the reaction mixture at 70°C for 16 hours under nitrogen atmosphere.

- Monitor reaction progress by thin-layer chromatography (TLC).

- After completion, remove excess solvent under reduced pressure.

- Dilute residue with water (250 mL), filter the precipitated solid.

- Dry under reduced pressure to obtain tert-butyl (4-bromophenyl)carbamate (10.2 g, 64% yield).

This intermediate can then be further functionalized to introduce the aminoethyl group.

Purification and Characterization

- Purification: Silica gel column chromatography using hexane/ethyl acetate or n-heptane/ethyl acetate mixtures is common.

- Characterization:

- ^1H NMR typically shows tert-butyl singlet (~1.5 ppm, 9H), aromatic protons (7.2-7.4 ppm), and NH signals.

- Melting points and mass spectrometry data confirm product identity.

- High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are used for purity assessment.

Summary Table of Boc Protection of 4-Bromoaniline

Research Findings and Considerations

- The use of sodium hydride (NaH) as a base significantly improves the efficiency of Boc protection by deprotonating the amine and facilitating nucleophilic attack on Boc2O.

- Reaction temperature and time are critical; elevated temperatures (reflux or 70°C) accelerate the reaction.

- Choice of solvent affects yield and ease of purification; THF and toluene are preferred for higher yields, while dichloromethane allows milder conditions but may require more extensive purification.

- The Boc protection step is well-established and reproducible, serving as a key intermediate for further functionalization to the target compound.

- The subsequent introduction of the 2-aminoethyl group is typically achieved by standard organic synthesis methods such as reductive amination, although detailed protocols specific to this compound are less frequently reported in open literature.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, forming corresponding oxides or reduced amines.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

- Substituted derivatives of the original compound.

- Oxidized or reduced forms of the amino group.

- Biaryl compounds from coupling reactions .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C₁₃H₁₉BrN₂O₂

Molecular Weight : 315.20 g/mol

The compound features a tert-butyl group , an amino group , and a bromophenyl moiety , which contribute to its unique reactivity and biological activities. The presence of the bromine atom enhances its potential interactions in biological systems and chemical reactions.

Medicinal Chemistry

tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate serves as a precursor for drug synthesis , particularly in the development of pharmaceuticals targeting various diseases. Its structure allows for modifications that can lead to compounds with enhanced therapeutic properties.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules . It plays a critical role in creating various derivatives that can be explored for their pharmacological potential.

Biological Research

In biological studies, this compound is employed to investigate enzyme inhibition and protein interactions . Its ability to bind to specific enzymes makes it a valuable tool for studying biochemical pathways and mechanisms of action.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against various strains using microdilution assays, revealing significant activity against both Gram-positive and Gram-negative bacteria, including E. coli and B. cereus.

- Anticancer Activity : Preliminary investigations indicated that this compound may inhibit cancer cell proliferation in several cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Properties : Research on derivatives demonstrated promising anti-inflammatory activities comparable to established drugs like indomethacin, indicating potential therapeutic applications.

Wirkmechanismus

The mechanism of action of tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The bromo and chloro substituents (electron-withdrawing) increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution or cross-coupling reactions. In contrast, the methoxy group (electron-donating) reduces reactivity but may improve solubility in polar solvents .

- Molecular Weight and Polarity : Bromine’s high atomic mass contributes to the compound’s higher molecular weight (315.21 g/mol) compared to chloro (270.8 g/mol) or methoxy (266.34 g/mol) analogs.

Reactivity in Cross-Coupling Reactions

The bromophenyl derivative’s utility in Suzuki-Miyaura reactions is well-documented. Comparatively, the chlorophenyl analog may require harsher conditions due to lower leaving-group ability, while methoxy-substituted derivatives are less reactive in such transformations.

Biologische Aktivität

Tert-butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities and versatile applications in drug design and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₁₃H₁₉BrN₂O₂

- Molecular Weight : 315.20 g/mol

The presence of the tert-butyl group, an amino group , and a bromophenyl moiety contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Key mechanisms include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules, enhancing binding affinity.

- π-π Interactions : The bromophenyl group can participate in π-π stacking interactions, which are crucial for modulating enzyme activity or receptor signaling.

These interactions can lead to various biological effects, including enzyme inhibition and alteration of signal transduction pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines.

The compound showed significant growth inhibition in A-431 and Jurkat cell lines, suggesting its potential as an anticancer agent.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. It acts on various targets, including:

- Type I Signal Peptidase : Inhibiting this enzyme in E. coli demonstrates its potential as a drug target .

- PNP Inhibition : It has shown selective inhibition towards purine nucleoside phosphorylase (PNP), particularly in pathogenic strains .

Case Studies

- Synthesis and Evaluation : A study synthesized this compound and evaluated its biological activity against several cancer cell lines. The results indicated that the compound exhibited notable cytotoxicity, particularly against A-431 cells, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

- Mechanistic Studies : Molecular dynamics simulations were conducted to understand the interaction of the compound with Bcl-2 protein, revealing that it primarily interacts through hydrophobic contacts with minimal hydrogen bonding . This insight into the mechanism aids in optimizing the compound for enhanced efficacy.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains both amino and bromophenyl groups | Unique reactivity due to amino group |

| tert-Butyl (2-(4-bromophenylsulfonamido)ethyl)carbamate | Sulfonamide group present | Different mechanism of action due to sulfonamide |

| N-Boc-(S)-phenylalanine | Naturally occurring amino acid | Potential for peptide synthesis |

This table illustrates how the presence of specific functional groups in this compound enhances its versatility in chemical reactions compared to similar compounds.

Q & A

Q. Q1. What are the common synthetic routes for preparing tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate?

Methodological Answer: The compound is typically synthesized via a carbamate protection strategy. A primary amine intermediate (e.g., 2-amino-2-(4-bromophenyl)ethylamine) is reacted with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or NaHCO₃). Post-reaction, purification often involves column chromatography (e.g., silica gel with ethyl acetate/hexanes gradients) or recrystallization . Monitoring via TLC or HPLC is critical to confirm Boc-protection completion.

Advanced Synthesis: Diastereoselectivity

Q. Q2. How can diastereoselectivity be optimized during the synthesis of chiral derivatives of this compound?

Methodological Answer: Chiral resolution or asymmetric catalysis may be employed. For example, using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective hydrogenation catalysts (e.g., Ru-BINAP complexes) can enhance stereochemical control. Computational modeling (DFT) can predict transition states to guide reaction design. Crystallographic data (e.g., SHELXL refinement ) may validate stereochemistry post-synthesis.

Basic Characterization

Q. Q3. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm Boc-group integration (~1.4 ppm for tert-butyl protons) and aromatic signals (7.3–7.5 ppm for 4-bromophenyl).

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+Na]⁺ for C₁₃H₁₇BrN₂O₂ at ~347.04 Da).

- IR : Stretching frequencies for carbamate C=O (~1680–1720 cm⁻¹) .

Advanced Crystallography

Q. Q4. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Q. Q5. What are the critical safety protocols for handling this compound in the lab?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (irritant potential per GHS H315/H319 ).

- Spills : Absorb with inert material (e.g., vermiculite), neutralize with dilute acetic acid, and dispose as halogenated waste .

Application in Medicinal Chemistry

Q. Q6. How is this compound utilized as an intermediate in drug discovery?

Methodological Answer: The 4-bromophenyl group serves as a Suzuki coupling handle for introducing aryl/heteroaryl substituents. The Boc-protected amine enables selective deprotection (e.g., TFA/DCM) for further functionalization (e.g., amide coupling). Case studies include its use in synthesizing kinase inhibitors or CCR2 antagonists via iodolactamization .

Data Contradictions

Q. Q7. How to resolve discrepancies between theoretical and observed NMR spectra?

Methodological Answer:

- Solvent effects : Confirm deuterated solvent purity (e.g., residual DCM in CDCl₃ may shift peaks).

- Dynamic effects : Variable-temperature NMR to assess rotational barriers (e.g., tert-butyl group rotation).

- DFT simulations : Compare computed chemical shifts (GIAO method) with experimental data .

Advanced Applications: Bioconjugation

Q. Q8. Can this compound be modified for click chemistry applications?

Methodological Answer: Yes. The primary amine can be functionalized with azide or alkyne groups post-Boc deprotection. For example, propargylation (using propargyl bromide) creates an alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Ensure reaction pH is controlled (7–8) to avoid carbamate degradation .

Stability & Storage

Q. Q9. What conditions ensure long-term stability of this compound?

Methodological Answer:

- Storage : Argon atmosphere, desiccated at –20°C (prevents hydrolysis of the carbamate).

- Stability tests : Periodic HPLC analysis to detect degradation (e.g., free amine formation at >5% over 6 months). Avoid exposure to strong acids/bases .

Troubleshooting Low Yields

Q. Q10. What steps improve yields in the Boc-protection step?

Methodological Answer:

- Solvent choice : Use anhydrous DCM to minimize side reactions.

- Catalyst : Add DMAP (4-dimethylaminopyridine) to accelerate Boc activation.

- Workup : Sequential washes with 10% citric acid (removes excess Boc₂O) and brine (removes polar impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.